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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing

chromatin immunoprecipitation (ChIP) assays to identify the genomic targets of the key plant

immune regulator, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1). This document

includes an overview of the NPR1 signaling pathway, detailed experimental protocols, and

representative quantitative data.

Introduction to NPR1 and its Role in Plant Immunity
Nonexpressor of Pathogenesis-Related Genes 1 (NPR1) is a master regulator of salicylic acid

(SA)-mediated systemic acquired resistance (SAR) in plants, a long-lasting, broad-spectrum

defense response against a wide range of pathogens. Upon pathogen challenge, SA

accumulation triggers a change in the cellular redox state, leading to the monomerization of

NPR1 oligomers in the cytoplasm and their subsequent translocation to the nucleus. In the

nucleus, NPR1 interacts with TGA transcription factors to activate the expression of defense-

related genes, including the Pathogenesis-Related (PR) genes. Identifying the direct target
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genes of NPR1 is crucial for a complete understanding of the plant immune response and for

the development of novel strategies to enhance crop resilience.

NPR1 Signaling Pathway
The NPR1 signaling pathway is a critical component of the plant's defense mechanism. The

following diagram illustrates the key events in this pathway, from pathogen recognition to the

activation of defense gene expression.
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NPR1 Signaling Pathway Diagram

Quantitative Data of NPR1 Target Genes
The following table summarizes a selection of NPR1 target genes identified by ChIP-seq in

Arabidopsis thaliana treated with the SA analog INA. The data presented includes gene

identifiers, gene names, and the log2 fold change of NPR1 enrichment upon INA treatment.

This data is adapted from the supplementary materials of Park et al., 2024.[1]
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Gene ID (AGI) Gene Name
Log2 Fold Change (INA vs.
Mock)

AT2G14610 PR1 2.85

AT1G75040 WRKY18 1.98

AT4G31500 WRKY70 1.76

AT1G64280 TGA3 1.54

AT5G65210 TGA5 1.48

AT1G22070 ANAC019 1.32

AT3G54990 NAC062 1.21

AT1G01720 WRKY38 1.15

AT2G38470 WRKY53 1.09

AT5G13080 WRKY54 1.03

Experimental Workflow for NPR1 ChIP Assay
The diagram below outlines the major steps involved in a typical ChIP experiment to identify

NPR1 target genes.
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Chromatin Immunoprecipitation (ChIP) Workflow
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Detailed Experimental Protocol for NPR1 ChIP in
Arabidopsis thaliana
This protocol is adapted from established methods for ChIP in plant tissues.

Materials and Reagents
Plant Material: 2-3 grams of 2-week-old Arabidopsis thaliana seedlings.

Cross-linking Buffer: 1% (v/v) Formaldehyde in 1x PBS.

Quenching Solution: 2 M Glycine.

Nuclei Isolation Buffer: 10 mM HEPES (pH 7.6), 1 M sucrose, 5 mM KCl, 5 mM MgCl2, 5 mM

EDTA, 14 mM β-mercaptoethanol, 0.6% Triton X-100, 1x Protease Inhibitor Cocktail.

Lysis Buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 1 mM EDTA, 1% SDS, 0.5% Triton X-

100, 1x Protease Inhibitor Cocktail.

Dilution Buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x

Protease Inhibitor Cocktail.

Wash Buffer 1 (Low Salt): 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-

100, 0.1% SDS.

Wash Buffer 2 (High Salt): 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton

X-100, 0.1% SDS.

Wash Buffer 3 (LiCl): 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1%

deoxycholic acid.

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

Elution Buffer: 1% SDS, 0.1 M NaHCO3.

Proteinase K: 20 mg/mL solution.

Anti-NPR1 Antibody: A validated antibody specific for NPR1.
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Protein A/G Magnetic Beads.

RNase A: 10 mg/mL solution.

Procedure
Cross-linking:

Harvest seedlings and place them in a flask with cross-linking buffer.

Apply a vacuum for 10-15 minutes to infiltrate the tissue with formaldehyde.

Release the vacuum and continue incubation at room temperature for another 10 minutes.

Quenching:

Add 2 M Glycine to a final concentration of 125 mM to quench the cross-linking reaction.

Apply a vacuum for 5 minutes.

Rinse the tissue twice with cold 1x PBS.

Chromatin Extraction and Fragmentation:

Grind the cross-linked tissue to a fine powder in liquid nitrogen.

Resuspend the powder in Nuclei Isolation Buffer and filter through Miracloth.

Centrifuge to pellet the nuclei and resuspend in Lysis Buffer.

Sonicate the chromatin on ice to shear the DNA to an average size of 200-800 bp.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Dilute the chromatin with Dilution Buffer.
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Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

Incubate the pre-cleared chromatin with the anti-NPR1 antibody overnight at 4°C with

gentle rotation.

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the

antibody-protein-DNA complexes.

Washing:

Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 3, and

finally twice with TE Buffer. Each wash should be performed for 5-10 minutes at 4°C.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads by incubating with Elution Buffer at 65°C for 15

minutes.

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating

at 65°C for at least 6 hours (or overnight).

Add RNase A and incubate at 37°C for 30 minutes.

Add Proteinase K and incubate at 45°C for 1-2 hours.

DNA Purification:

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

Elute the DNA in a small volume of TE buffer or water.

Downstream Analysis:

ChIP-qPCR: Use the purified DNA as a template for quantitative PCR with primers specific

to the promoter regions of putative target genes. Calculate the fold enrichment relative to a

negative control region and an input control.
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ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-

throughput sequencing. The resulting reads are then mapped to the reference genome to

identify genome-wide binding sites of NPR1.

Troubleshooting Common ChIP Issues
Issue Possible Cause Suggested Solution

High Background

Insufficient washing, non-

specific antibody binding, too

much starting material.

Increase the number and

duration of washes, use a pre-

clearing step, optimize the

amount of chromatin and

antibody.

Low Signal/Yield

Inefficient cross-linking, over-

sonication, poor antibody

affinity, insufficient starting

material.

Optimize cross-linking time,

reduce sonication intensity,

use a ChIP-validated antibody,

increase the amount of starting

tissue.

Poor Reproducibility

Variation in sonication,

inconsistent washing,

variability in starting material.

Standardize sonication

conditions, ensure consistent

and thorough washing, use a

consistent amount and quality

of starting tissue.

These application notes provide a solid foundation for researchers interested in investigating

the genomic targets of NPR1. By following the detailed protocols and considering the potential

challenges, scientists can successfully employ ChIP assays to gain deeper insights into the

molecular mechanisms of plant immunity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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